2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline

Catalog No.
S3651760
CAS No.
1086392-01-9
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline

CAS Number

1086392-01-9

Product Name

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline

IUPAC Name

2-methyl-4-(oxan-4-yl)aniline

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3

InChI Key

CVHHFBNIHGNLKQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2CCOCC2)N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCOCC2)N

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound characterized by an aromatic aniline structure with a methyl group at position 2, connected to a tetrahydro-2H-pyran ring at position 4. The tetrahydro-2H-pyran ring is a common heterocyclic structure found in various natural products and pharmaceuticals, contributing to the compound's unique properties and potential applications in medicinal chemistry and materials science.

, including:

  • Oxidation: 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline can be oxidized to form corresponding quinones or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aniline moiety can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution by various electrophiles under acidic conditions.

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of tetrahydropyran derivatives with aniline. One common synthetic route includes:

  • Hydroalkoxylation: This method utilizes platinum catalysts for the hydroalkoxylation of hydroxy olefins, allowing for various substitution patterns and functional groups to be incorporated into the final product. Industrial applications may employ lanthanide triflates as catalysts in room temperature ionic liquids to achieve high yields.

Due to its unique structural features, 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline has potential applications in:

  • Pharmaceutical Development: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: The compound's properties could be leveraged in creating novel materials with specific functionalities.

Several compounds share structural similarities with 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline:

Compound NameStructureUnique Features
2-(Tetrahydro-2H-pyran-2-yl)hydroxylamineContains a hydroxylamine group instead of an aniline moietyFocuses on nitrogen functionality
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochlorideHas a methoxy group attached to the tetrahydropyran ringIncorporates a methoxy substituent
2-(Bromomethyl)tetrahydro-2H-pyranContains a bromomethyl group instead of an aniline moietyFocused on halogen functionality

Uniqueness: The distinct combination of the tetrahydropyran ring and the aniline moiety in 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline imparts unique chemical and physical properties. This versatility allows for diverse applications across various fields, making it a significant compound for further exploration in research and industrial contexts .

XLogP3

1.7

Dates

Last modified: 08-20-2023

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